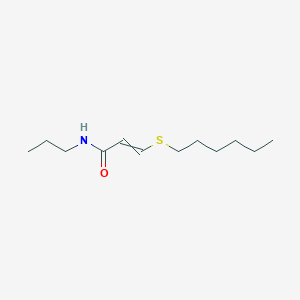
3-(Hexylsulfanyl)-N-propylprop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Hexylsulfanyl)-N-propylprop-2-enamide is an organic compound characterized by the presence of a hexylsulfanyl group attached to a propylprop-2-enamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Hexylsulfanyl)-N-propylprop-2-enamide typically involves the reaction of hexylthiol with a suitable propylprop-2-enamide precursor under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting parameters such as temperature, reaction time, and the concentration of reactants. Additionally, purification techniques such as distillation or chromatography may be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
3-(Hexylsulfanyl)-N-propylprop-2-enamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the hexylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The double bond in the prop-2-enamide moiety can be reduced to form the corresponding saturated amide.
Substitution: The hexylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as alkyl halides or amines can be used in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Saturated amides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(Hexylsulfanyl)-N-propylprop-2-enamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor modulation.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(Hexylsulfanyl)-N-propylprop-2-enamide involves its interaction with specific molecular targets. For example, the compound may bind to enzymes or receptors, thereby modulating their activity. The hexylsulfanyl group can provide steric hindrance or electronic effects that influence the binding affinity and specificity of the compound. Additionally, the prop-2-enamide moiety may participate in hydrogen bonding or other interactions with the target molecules.
Comparison with Similar Compounds
Similar Compounds
3-(Hexylsulfanyl)-N-propylprop-2-enamide analogs: Compounds with similar structures but different substituents on the hexylsulfanyl group or the prop-2-enamide backbone.
Sulfur-containing amides: Compounds with sulfur atoms in their structure, such as sulfoxides or sulfones.
Prop-2-enamide derivatives: Compounds with variations in the substituents on the prop-2-enamide moiety.
Uniqueness
This compound is unique due to the presence of both a hexylsulfanyl group and a prop-2-enamide moiety in its structure. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it a valuable target for research and development in various fields.
Properties
CAS No. |
64242-06-4 |
|---|---|
Molecular Formula |
C12H23NOS |
Molecular Weight |
229.38 g/mol |
IUPAC Name |
3-hexylsulfanyl-N-propylprop-2-enamide |
InChI |
InChI=1S/C12H23NOS/c1-3-5-6-7-10-15-11-8-12(14)13-9-4-2/h8,11H,3-7,9-10H2,1-2H3,(H,13,14) |
InChI Key |
IBKCOEQCLPEVHW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCSC=CC(=O)NCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















